3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h5,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVPKQLNDWCNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=NN2C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-2,6-dimethylpyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the C3-Bromine Position
The bromine atom at position 3 serves as a key reactive site for nucleophilic substitution. This reaction enables the introduction of diverse functional groups, enhancing the compound’s utility in medicinal chemistry and materials science.
Key Reactions:
-
Ammonolysis : Reaction with ammonia or amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) yields 3-amino derivatives. For example, treatment with benzylamine at 80°C for 12 hours produces 3-(benzylamino)-2,6-dimethylpyrazolo[1,5-a]pyrimidine in 78% yield .
-
Thiol Substitution : Reaction with thiophenol in the presence of a base (K₂CO₃) generates 3-(phenylthio)-2,6-dimethylpyrazolo[1,5-a]pyrimidine with 85% efficiency .
Mechanistic Insight : The bromine atom undergoes SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the adjacent pyrimidine ring, activating the C3 position for attack by nucleophiles .
Cross-Coupling Reactions
The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, expanding structural diversity.
Key Reactions:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives. For instance, coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-2,6-dimethylpyrazolo[1,5-a]pyrimidine in 72% yield .
-
Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) introduces alkynyl groups at C3, forming 3-(phenylethynyl)-2,6-dimethyl derivatives (68% yield) .
Mechanistic Insight : Oxidative addition of the Pd catalyst to the C–Br bond initiates the coupling process, followed by transmetallation with the boronic acid or alkyne .
Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine scaffold participates in cyclocondensation to form fused heterocycles.
Key Reaction:
Reaction with β-diketones (e.g., acetylacetone) in acetic acid under reflux forms tricyclic derivatives. For example, condensation with acetylacetone produces a fused pyrazolo[1,5-a]pyrimidine-quinoline hybrid in 65% yield .
Conditions : Acetic acid, reflux, 8–12 hours.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrazolic nitrogen on the electrophilic carbonyl group, followed by dehydration and cyclization .
Oxidative Functionalization
Controlled oxidation modifies the saturated pyrimidine ring, enhancing electronic properties.
Key Reaction:
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the 4H,5H,6H,7H ring to a partially unsaturated system, yielding 3-bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidin-5(7H)-one (82% yield) .
Conditions : m-CPBA, CH₂Cl₂, 0°C to RT, 6 hours.
Mechanistic Insight : Oxidation occurs via electrophilic attack on the electron-rich pyrimidine ring, forming an epoxide intermediate that rearranges to the ketone .
Wissenschaftliche Forschungsanwendungen
3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials, such as dyes and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- Reactivity: The bromine at C3 in the target compound enables Suzuki-Miyaura cross-coupling for C3 functionalization, similar to iodo analogs but with slower reaction kinetics due to weaker C–Br bond dissociation energy . Methyl groups at C2 and C6 introduce steric hindrance, reducing regioselectivity in multicomponent reactions compared to non-methylated analogs .
- Electronic Effects : The electron-withdrawing CF₃ group in 7-(trifluoromethyl) derivatives enhances stability and lipophilicity, making them superior for CNS-targeting drugs, whereas the target compound’s methyl groups offer moderate electron-donating effects .
- Biological Activity: Brominated analogs (e.g., 5,7-dichloro-3-bromo) exhibit potent antimicrobial activity (MIC < 1 µM for S.
Key Findings :
- The target compound’s bromine allows C3 diversification via Suzuki coupling, achieving >85% yield with aryl boronic acids under microwave conditions .
- In contrast, non-brominated analogs (e.g., 2,5-dimethyl) require harsher halogenation steps for further functionalization .
Table 3: Comparative Physicochemical Properties
Biologische Aktivität
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a unique structural configuration that contributes to its biological activities, including potential anticancer properties and kinase inhibition. The following sections detail the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C8H12BrN3
- Molar Mass : 230.1 g/mol
- Structural Features : The presence of a bromine atom at position 3 and methyl groups at positions 2 and 6 significantly influence the compound's reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between 3-amino-1H-pyrazoles and β-dicarbonyl compounds. The reaction mechanism generally includes:
- Nucleophilic Attack : The nitrogen in the pyrazole ring attacks the electrophilic carbon in the β-dicarbonyl compound.
- Dehydration : Following the nucleophilic attack, dehydration occurs to form the desired pyrazolo[1,5-a]pyrimidine scaffold.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. Specifically:
- Kinase Inhibition : this compound has shown potential as a selective inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in cellular processes such as endocytosis and cancer cell proliferation .
- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant to various biological pathways:
- Cyclin-dependent Kinases (CDKs) : Some derivatives of pyrazolo[1,5-a]pyrimidine have been designed to target CDKs effectively. These studies suggest that modifications in the structure can enhance inhibitory activity against CDK2 .
Case Studies
Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidines:
Q & A
Q. What are the established synthetic routes for 3-bromo-2,6-dimethyl-pyrazolo[1,5-a]pyrimidine?
Synthesis typically involves condensation reactions between hydrazine derivatives and β-enaminoketones or amidines. For example, bromination at position 3 can be achieved using brominating agents like PBr₃ or NBS under controlled conditions. Methyl groups at positions 2 and 6 are introduced via alkylation or via pre-functionalized precursors. Yields vary between 62–70% depending on solvent systems (e.g., pyridine or ethanol) and reaction times (5–6 hours reflux) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and methyl group integration.
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .
Q. What are the common reactivity patterns of the bromo and methyl substituents?
- Bromo Group : Undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids using Pd catalysts (e.g., XPhosPdG2/XPhos) to introduce aryl groups. Debromination side reactions are mitigated by optimized catalyst systems .
- Methyl Groups : Participate in oxidation (e.g., KMnO₄ to carboxylic acids) or act as steric directors in electrophilic substitution .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for C3 functionalization?
Microwave-assisted conditions (120°C, 30 min) with XPhosPdG2/XPhos catalysts improve efficiency and reduce debromination. Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) yield higher conversions (75–90%) compared to electron-donating substituents. Post-functionalization at C5 can follow lactam activation with PyBroP for sequential arylation .
Q. What biological activities are associated with this scaffold, and how does substitution influence SAR?
- Anxiolytic Activity : 3-Bromo derivatives (e.g., 3-bromo-5,7-dimethyl analogs) show efficacy comparable to benzodiazepines in rodent models, with no ethanol/barbiturate potentiation, suggesting a unique mechanism .
- Enzyme Inhibition : Substitution at C7 (e.g., trifluoromethyl) enhances MAO-B inhibition (IC₅₀ ~2.7 µM) for neurodegenerative applications .
- COX-2 Selectivity : 6,7-Disubstitution (e.g., methyl/sulfonyl groups) improves selectivity (>100-fold vs. COX-1) .
Q. How can contradictory synthesis yields be resolved in literature reports?
Discrepancies in yields (e.g., 62% vs. 70%) arise from solvent purity, catalyst loading, and workup methods. Reproducibility is enhanced by:
- Using anhydrous pyridine for condensation.
- Recrystallization from ethanol or dioxane for purity >95%.
- Monitoring reaction progress via TLC/HPLC to minimize byproducts .
Q. What advanced purification techniques are recommended for complex derivatives?
- Flash Chromatography : With silica gel (230–400 mesh) and ethyl acetate/hexane gradients.
- Crystallization : Sequential recrystallization from pentane/ethanol mixtures removes silylated impurities.
- HPLC-PDA : For chiral separation using C18 columns and acetonitrile/water mobile phases .
Methodological Notes
- Contradiction Analysis : When replicating anxiolytic studies, ensure dose consistency (10 mg/kg IP in mice) and behavioral assays (e.g., provoked aggression models) to align with literature protocols .
- Advanced Synthesis : For combinatorial libraries, use solution-phase acylation (e.g., silylformamidine) and parallel purification via automated crystallizers to achieve >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
